molecular formula C18H22N4O3 B14954708 ethyl 4-[(4-methyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate

ethyl 4-[(4-methyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B14954708
M. Wt: 342.4 g/mol
InChI Key: BDWYZEGNSDGNDS-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-methyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate. This intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 4-[(4-methyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(4-methyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase-4 inhibitors.

    4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their pro-apoptotic properties.

Uniqueness

Ethyl 4-[(4-methyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate stands out due to its unique combination of a pyrazole ring and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 4-(4-methyl-2-phenylpyrazole-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H22N4O3/c1-3-25-18(24)21-11-9-20(10-12-21)17(23)16-14(2)13-19-22(16)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3

InChI Key

BDWYZEGNSDGNDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=NN2C3=CC=CC=C3)C

Origin of Product

United States

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